molecular formula C20H19N B072952 2,4-Dimethyl-N,N-diphenylaniline CAS No. 1228-80-4

2,4-Dimethyl-N,N-diphenylaniline

Cat. No. B072952
CAS RN: 1228-80-4
M. Wt: 273.4 g/mol
InChI Key: FZXQGDAHMJFMSX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis approaches for compounds similar to 2,4-Dimethyl-N,N-diphenylaniline often involve palladium-catalyzed cross-coupling and hydroboration routes. These methods have been used to create a range of donor-acceptor conjugated systems based on related molecular cores, demonstrating the versatility of synthetic strategies in manipulating the structure and properties of such compounds (Collings et al., 2009).

Molecular Structure Analysis

The structural stability and molecular symmetry of compounds akin to 2,4-Dimethyl-N,N-diphenylaniline have been a subject of interest. For instance, studies involving diphenylmethane derivatives have revealed predominantly non-planar structures with near C2 molecular symmetry, which aligns with X-ray analysis findings. Such insights are crucial for understanding the molecular geometry and potential reactivity of these compounds (Badawi, 2013).

Chemical Reactions and Properties

Chemical reactions involving diphenylaniline derivatives can lead to various interesting outcomes, including the formation of complex structures with specific optical properties. For example, the synthesis of molecules containing dimesitylboryl groups has highlighted the potential for creating systems with significant two-photon absorption cross-sections, indicating the relevance of these compounds in optical applications (Collings et al., 2009).

Physical Properties Analysis

The physical properties of 2,4-Dimethyl-N,N-diphenylaniline and related compounds, such as their vibrational spectra, have been extensively studied. The comparison of Raman spectra and DFT calculations for diphenylmethane derivatives provides insights into the influence of amino substitution on ring breathing modes, crucial for understanding the physical behavior of these molecules (Badawi, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and potential applications of diphenylaniline derivatives, are influenced by their molecular structure. For example, donor-acceptor molecules containing dimesitylboryl groups showcase large two-photon absorption cross-sections, making them attractive for two-photon excited fluorescence applications. This illustrates the importance of chemical structure in determining the functional applications of such compounds (Collings et al., 2009).

Scientific Research Applications

Optical Properties and Applications

  • Two-Photon Optical Properties : Research has explored the synthesis and optical properties of molecules containing dimesitylboryl groups, which include structures based on N,N-dimethylaniline cores. These molecules have been found to exhibit significant two-photon absorption (TPA) cross-sections, making them attractive for applications involving two-photon excited fluorescence (TPEF), such as in advanced imaging and photodynamic therapy (Collings et al., 2009).

Organic Electronics and Fluorescent Materials

  • Deep-Blue Fluorescent Emitters : Another study has synthesized fluorescent molecules with indenophenanthrene cores attached to arylamine structures, including N,N-diphenylaniline, for use as deep blue fluorescent emitting materials in organic light-emitting diodes (OLEDs). These materials have shown promising external quantum efficiency and color purity, making them suitable for display technologies (Jeong & Hong, 2017).

Chemical Sensing

  • Selective Detection of Picric Acid : N,N-Dimethylamine and N,N-diphenylamine-decorated fluorescent imidazole borates have been synthesized and investigated for their application in the selective detection of picric acid, demonstrating their potential as sensitive fluorescent probes for detecting explosive materials (Dhanunjayarao, Mukundam, & Venkatasubbaiah, 2016).

Anticancer Research

  • In Vitro Anticancer Activity : The study on rhenium(I) complexes, including those with N,N-diphenylaniline-like structures, has shown promising in vitro anticancer activity and potential to circumvent cisplatin resistance, suggesting their application in developing new anticancer therapies (Knopf et al., 2017).

Safety And Hazards

2,4-Dimethyl-N,N-diphenylaniline is toxic if swallowed, in contact with skin or if inhaled . It is suspected of causing cancer . It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2,4-dimethyl-N,N-diphenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N/c1-16-13-14-20(17(2)15-16)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXQGDAHMJFMSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599417
Record name 2,4-Dimethyl-N,N-diphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-N,N-diphenylaniline

CAS RN

1228-80-4
Record name 2,4-Dimethyl-N,N-diphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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